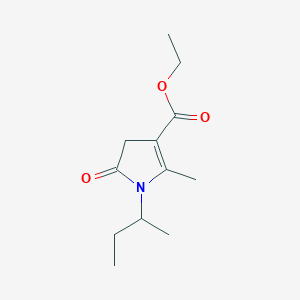![molecular formula C23H20N2O B12883298 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of applications in medicinal chemistry, materials science, and as fluorescent probes . This compound, in particular, is characterized by its unique structure, which includes a benzo[d]oxazole moiety and a styryl group attached to an N,N-dimethylaniline core.
Méthodes De Préparation
The synthesis of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline typically involves the coupling of a benzo[d]oxazole derivative with a styryl group. One common method involves the use of a palladium-catalyzed Heck reaction, where the benzo[d]oxazole derivative is reacted with a styryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline is primarily based on its ability to interact with specific molecular targets through its aromatic and styryl groups. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s fluorescence properties. In biological systems, the compound may interact with cellular components, leading to changes in fluorescence that can be used to monitor biological processes .
Comparaison Avec Des Composés Similaires
4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline can be compared with other benzoxazole derivatives, such as:
4,4’-Bis(2-benzoxazolyl)stilbene: Known for its use in fluorescent applications and as a viscosity-sensitive fluorophore.
2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl derivatives: These compounds have shown significant biological activities, including antimicrobial and anticancer properties.
Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivatives: These compounds are used as fluorescent probes with large Stokes shifts and high selectivity towards specific ions.
The uniqueness of this compound lies in its specific structural features that confer distinct fluorescence properties and its versatility in various scientific applications.
Propriétés
Formule moléculaire |
C23H20N2O |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H20N2O/c1-25(2)20-15-11-18(12-16-20)8-7-17-9-13-19(14-10-17)23-24-21-5-3-4-6-22(21)26-23/h3-16H,1-2H3/b8-7+ |
Clé InChI |
RPQUKCCHIPURTA-BQYQJAHWSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
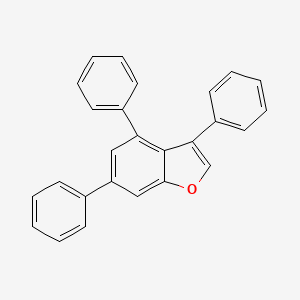
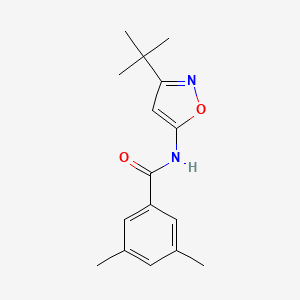
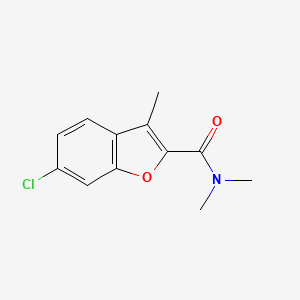
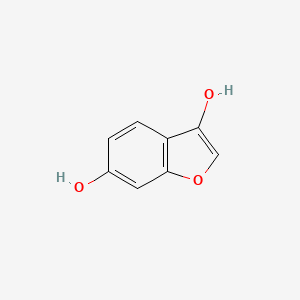
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
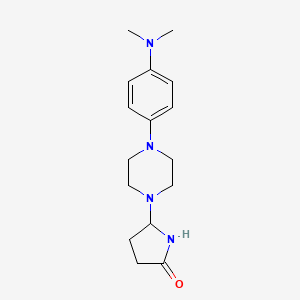
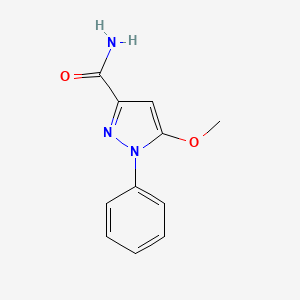
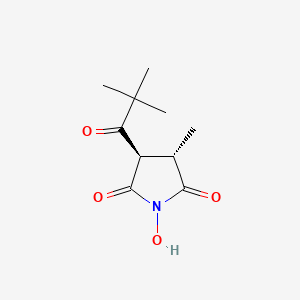
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
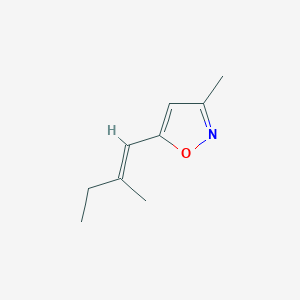
![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
